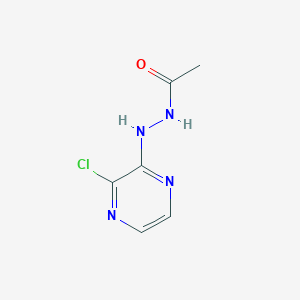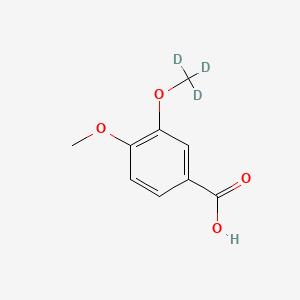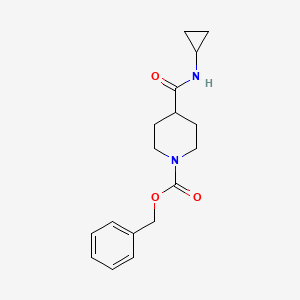![molecular formula C15H19NO4 B8202538 trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B8202538.png)
trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of protecting groups, such as benzyl or tert-butoxycarbonyl, and reagents like sodium hydride or lithium diisopropylamide for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: This compound shares a similar stereochemistry and is used as a pheromone in ants.
(3R,4S)-4-hydroxy-3-methyl-2-oxohexyl phosphonic acid: Another compound with similar stereochemistry, used in various biochemical studies.
Uniqueness
What sets trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid apart is its unique combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3R,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(9-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKJHIKLYWBZCV-AAEUAGOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
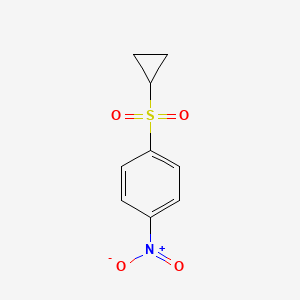
![4-hydroxy-5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one](/img/structure/B8202467.png)
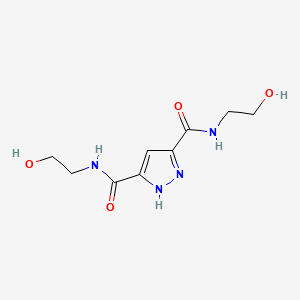
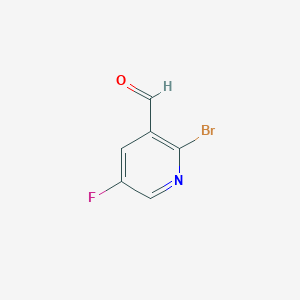
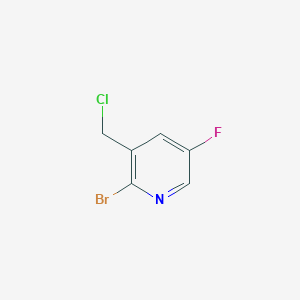
![Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8202490.png)
![[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester](/img/structure/B8202496.png)
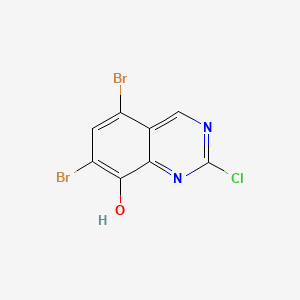
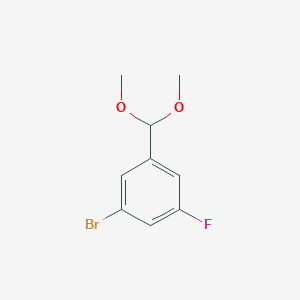
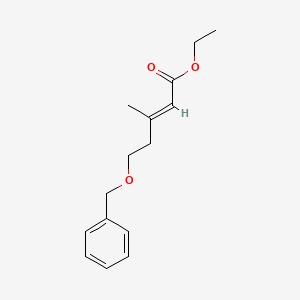
![4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B8202539.png)
